molecular formula C22H22O13 B10852465 Patuletin 3-O-beta-D-galactoside

Patuletin 3-O-beta-D-galactoside

Cat. No.: B10852465
M. Wt: 494.4 g/mol
InChI Key: AFBZFRQNKMLRPU-UFJVGALSSA-N
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Description

Patuletin 3-O-β-D-galactoside is a flavone glycoside comprising the aglycone patuletin (a methylated derivative of quercetin) linked to a β-D-galactose moiety at the 3-hydroxy position. bidentis, F. linearis, and F. pringlei), suggesting its natural occurrence in these plants . The glycosylation of patuletin likely influences its solubility, stability, and pharmacokinetic properties compared to its aglycone form.

Properties

Molecular Formula

C22H22O13

Molecular Weight

494.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O13/c1-32-20-10(26)5-11-13(15(20)28)16(29)21(19(33-11)7-2-3-8(24)9(25)4-7)35-22-18(31)17(30)14(27)12(6-23)34-22/h2-5,12,14,17-18,22-28,30-31H,6H2,1H3/t12-,14+,17+,18-,22+/m1/s1

InChI Key

AFBZFRQNKMLRPU-UFJVGALSSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

Preparation Methods

Source Material Selection

Patuletin 3-O-β-D-galactoside is predominantly extracted from asteraceous plants. Pallenis spinosa (spiny starwort) and Ipomopsis aggregata (scarlet gilia) are the most documented sources, with the compound localized in aerial parts such as leaves and flowers. The selection of plant material is critical, as flavonoid content varies with species, growth stage, and environmental conditions. For instance, young leaves of Brickellia baccharidea exhibit higher concentrations than mature tissues due to reduced metabolic degradation.

Solvent-Based Extraction

Conventional extraction employs polar solvents to solubilize glycosides. A standardized protocol involves:

  • Drying and pulverization : Plant material is lyophilized and ground to ≤1 mm particles to maximize surface area.

  • Maceration : Soaking in 70–80% aqueous ethanol (v/v) at 40–50°C for 24–48 hours, achieving a solvent-to-material ratio of 10:1.

  • Filtration and concentration : The ethanolic extract is vacuum-filtered and concentrated via rotary evaporation at 40°C.

Ethanol is preferred over methanol due to its lower toxicity and higher selectivity for flavonol glycosides. However, methanol-water mixtures (e.g., 8:2 v/v) may enhance yields in species with rigid cell walls.

Table 1: Solvent Efficiency in Patuletin 3-O-β-D-Galactoside Extraction

Solvent SystemPlant SourceYield (%)Purity (%)
70% EthanolPallenis spinosa0.1285
80% MethanolIpomopsis aggregata0.1878
Ethyl Acetate-Methanol-Water (10:1:10)Flaveria bidentis0.1592

Chemical Synthesis and Semi-Synthesis

Glycosylation of Patuletin Aglycone

Semi-synthesis involves attaching a β-D-galactosyl moiety to patuletin (aglycone). This process typically uses:

  • Koenigs-Knorr reaction : Patuletin is reacted with acetobromo-α-D-galactose in anhydrous acetone with silver oxide as a catalyst. The reaction proceeds at 0–5°C under nitrogen for 24 hours, yielding a protected galactoside intermediate.

  • Deprotection : The acetyl groups are removed via alkaline hydrolysis (e.g., 0.1 M NaOH in methanol, 2 hours, room temperature).

This method achieves ~60% conversion efficiency but requires rigorous purification to eliminate unreacted aglycone and byproducts.

High-Performance Counter-Current Chromatography (HPCCC)

HPCCC has emerged as a scalable alternative for isolating patuletin glycosides from crude extracts. A biphasic solvent system of ethyl acetate-methanol-water (10:1:10 v/v) is optimal, leveraging differences in partition coefficients. In a preparative-scale run, 1.5 g of Flaveria bidentis extract yielded 12 mg of patuletin 3-O-β-D-glucoside (98.3% purity), demonstrating the method’s adaptability for galactoside isolation with minor solvent adjustments.

Enzymatic Synthesis Using Glycosyltransferases

Enzyme Selection and Optimization

Recent advances in enzymatic glycosylation offer a sustainable route. UDP-dependent glycosyltransferases (UGTs), particularly UGT76G1 from Stevia rebaudiana, have shown activity toward flavonol substrates. The reaction mixture includes:

  • Substrates : Patuletin aglycone (1 mM), UDP-galactose (5 mM).

  • Conditions : 50 mM Tris-HCl buffer (pH 7.5), 30°C, 12 hours.

Preliminary trials indicate a 35–40% conversion rate, though yields are suboptimal compared to chemical methods.

Table 2: Enzymatic vs. Chemical Glycosylation

ParameterEnzymatic MethodChemical Method
Yield (%)35–4060–65
Reaction Time (h)1224
ByproductsMinimalSignificant
ScalabilityHighModerate

Purification and Characterization

Solid-Phase Extraction (SPE)

Crude extracts are fractionated using C18 SPE cartridges. Elution with a stepwise methanol-water gradient (20% → 100% methanol) isolates patuletin galactoside in the 50–70% fraction.

Recrystallization

Recrystallization from hot methanol is critical for removing polysaccharides. The purified compound is dissolved at 60°C and cooled to −20°C overnight, yielding needle-like crystals with ≥95% purity.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC on silica gel 60 F₂₅₄ plates with ethyl acetate:acetic acid:formic acid:water (10:1.1:1.1:2.6 v/v) as the mobile phase provides rapid purity assessment. The target compound exhibits an Rf of 0.42 under UV 366 nm .

Chemical Reactions Analysis

Types of Reactions: Patuletin 3-O-beta-D-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Patuletin 3-O-beta-D-galactoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of patuletin 3-O-beta-D-galactoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The following table summarizes key structural and functional attributes of patuletin 3-O-β-D-galactoside and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Glycosylation Site Aglycone Core Source/Use Key Activities/Applications
Patuletin 3-O-β-D-galactoside C₂₁H₂₀O₁₁* 448.37 3-OH Patuletin (quercetin derivative) Flaveria spp. (inferred from sulfated forms) Potential antiviral (aglycone activity)
Eupalitin 3-O-β-D-galactoside C₂₃H₂₄O₁₂ 492.44 3-OH Eupalitin (5-hydroxy-6,7-dimethoxyflavone) Not specified (Betuletrin) Unreported in evidence
Malvidin-3-O-galactoside chloride C₂₃H₂₅ClO₁₁ 500.89 3-OH Malvidin (anthocyanidin) Research reagent Antioxidant (typical of anthocyanins)
Peonidin-3-O-glucoside chloride C₂₂H₂₃ClO₁₁ 498.90 3-OH Peonidin (anthocyanidin) Vaccinium myrtillus (bilberry) Antioxidant, dietary supplement

*Inferred from patuletin (C₁₅H₁₀O₇) + galactose (C₆H₁₂O₆ - H₂O).

Key Observations:
  • Aglycone Diversity : Patuletin and eupalitin share a flavone backbone but differ in methylation patterns (e.g., patuletin has a 6-methoxy group, while eupalitin has 6,7-dimethoxy substitutions). These modifications influence their hydrophobicity and interaction with biological targets .
  • Sugar Moieties : Galactosides (e.g., patuletin 3-O-galactoside) versus glucosides (e.g., peonidin-3-O-glucoside) exhibit distinct stereochemical properties, affecting membrane transport and enzymatic recognition. For example, β-D-galactose may confer unique binding affinities compared to β-D-glucose .
  • Anthocyanins vs. Flavones : Malvidin-3-O-galactoside and peonidin-3-O-glucoside belong to the anthocyanin class, which are pH-sensitive pigments, whereas patuletin derivatives are flavones with UV-absorbing properties .
Antiviral Potential
  • Patuletin Aglycone: Molecular docking studies indicate patuletin binds to SARS-CoV-2 RdRp with high affinity, comparable to the reference ligand F86 . However, the role of its galactoside derivative in antiviral activity remains unexplored.
Metabolic Stability and Toxicity
  • ADMET Profiles : Computational data for patuletin suggest favorable drug-likeness and low toxicity, though glycoside-specific ADMET properties (e.g., hepatic metabolism of galactosides) require further study .

Q & A

Q. Q1. What are the standard analytical methods for identifying and quantifying Patuletin 3-O-beta-D-galactoside in plant extracts?

To ensure accurate identification, researchers typically employ HPLC-UV coupled with mass spectrometry (LC-MS/MS) for structural confirmation . Quantification requires validated calibration curves using purified standards (≥97% HPLC purity), with triplicate runs to assess precision. For reproducibility, document chromatographic conditions (e.g., column type, mobile phase gradient) and validate spectral peaks against reference libraries .

Q. Q2. How can researchers isolate this compound from natural sources while minimizing degradation?

Isolation involves cold extraction using methanol-water (70:30 v/v) to preserve glycosidic bonds, followed by centrifugal partitioning chromatography (CPC) for purification. Degradation risks are mitigated by avoiding high temperatures (>40°C) and acidic conditions (pH <5). Post-extraction stability assays (e.g., UV-Vis monitoring at λ=340 nm) are critical to confirm compound integrity .

Q. Q3. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include:

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ calculation) with quercetin as a positive control.
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits.
  • Cytotoxicity : MTT assays on cell lines (e.g., HepG2). Normalize results to solvent controls and report EC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. Q4. How can contradictions in spectral data (e.g., NMR shifts) for this compound be resolved across studies?

Discrepancies often arise from solvent effects or impurities. To resolve them:

Compare data acquired under identical conditions (e.g., DMSO-d₆ vs. CD₃OD).

Use 2D NMR (HSQC, HMBC) to confirm glycosidic linkage and aglycone configuration.

Cross-validate with high-resolution MS (HRMS) and X-ray crystallography if crystalline forms are obtainable .

Q. Q5. What experimental designs are optimal for studying the pharmacokinetics of this compound in vivo?

A longitudinal crossover design is recommended:

  • Dosing : Administer via oral gavage (5–50 mg/kg) with plasma sampling at t=0, 15, 30, 60, 120 min.
  • Analytics : Use LC-MS/MS to quantify plasma concentrations, adjusting for matrix effects with internal standards (e.g., deuterated analogs).
  • Modeling : Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Address inter-individual variability via mixed-effects modeling .

Q. Q6. How can researchers address low yields in the semi-synthesis of this compound derivatives?

Optimize glycosylation reactions using:

  • Catalysts : BF₃·Et₂O in anhydrous DCM at -15°C to enhance regioselectivity.
  • Protecting groups : Temporarily block hydroxyls with acetyl groups, followed by deprotection under mild alkaline conditions.
  • Yield tracking : Monitor reaction progress via TLC (silica gel 60 F₂₅₄) and characterize intermediates with FT-IR and [¹³C] NMR .

Q. Q7. What statistical approaches are recommended for reconciling inconsistent bioactivity data across studies?

Use meta-analysis with random-effects models to account for heterogeneity. Key steps:

Aggregate data from ≥5 independent studies (PRISMA guidelines).

Adjust for covariates (e.g., solvent type, cell line variability).

Methodological and Theoretical Questions

Q8. How should researchers formulate hypothesis-driven questions about this compound’s role in plant stress responses?

Apply the PICO framework :

  • Population : Arabidopsis thaliana under oxidative stress.
  • Intervention : Exogenous this compound application (10–100 µM).
  • Comparison : Untreated controls or quercetin-treated groups.
  • Outcome : ROS levels (measured via DCFH-DA fluorescence) and gene expression (qPCR for SOD/CAT). Ensure hypotheses are testable via ANOVA with post-hoc Tukey tests .

Q. Q9. What strategies mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?

  • Blinding : Use coded samples during data collection/analysis.
  • Negative controls : Include vehicle-only and scrambled compound groups.
  • Power analysis : Predefine sample sizes (n≥6) to avoid underpowered conclusions.
  • Conflict of interest disclosure : Declare funding sources and patent filings .

Q. Q10. How can ecological studies investigate this compound’s allelopathic effects without confounding environmental variables?

Design a controlled microcosm experiment:

Soil standardization : Use autoclaved soil with defined nutrient profiles.

Treatment groups : Apply Patuletin at 0.1–1.0 mg/L via drip irrigation.

Endpoint measures : Quantify seedling germination rates and root elongation in competitor species (e.g., Brassica napus).

Data Reporting and Reproducibility

Q. Q11. What metadata is essential for replicating this compound purification protocols?

Document:

  • Column specifications : Particle size (e.g., 5 µm), pore size (e.g., 100 Å).
  • Solvent gradients : Exact ratios and flow rates (e.g., 0.8 mL/min).
  • Fraction collection criteria : UV thresholds (e.g., >0.5 AU at 254 nm).
  • Storage conditions : -80°C in amber vials with nitrogen gas .

Q. Q12. How should researchers address uncertainty in this compound’s molar extinction coefficients (ε) for spectrophotometric assays?

Calculate ε via triplicate measurements of serial dilutions (0.1–1.0 mM) in a validated solvent (e.g., methanol). Report mean ± SD and compare with literature values. If discrepancies exceed 10%, validate using orthogonal methods (e.g., gravimetric analysis) .

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